molecular formula C21H21N3O2S B2411937 N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide CAS No. 896377-70-1

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

Cat. No.: B2411937
CAS No.: 896377-70-1
M. Wt: 379.48
InChI Key: YPDAYGOXHWVVEL-UHFFFAOYSA-N
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Description

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antibacterial or antitumor effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide
  • N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)urea
  • N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiourea

Uniqueness

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties. This linkage can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-6-8-16(9-7-14)21-24-18(13-27-21)10-11-22-19(25)20(26)23-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDAYGOXHWVVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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